2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid
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Overview
Description
2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid is a heterocyclic compound that features both pyrazole and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2,3-dihydropyrazole with oxazole derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetic acid moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid is unique due to its combination of pyrazole and oxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(6-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazol-7-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(4-7(11)12)8-10(9-5)2-3-13-8/h2-4H2,1H3,(H,11,12) |
InChI Key |
HYFUGSHXIYRYDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCOC2=C1CC(=O)O |
Origin of Product |
United States |
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